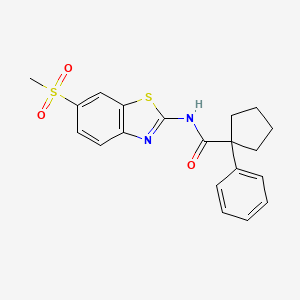

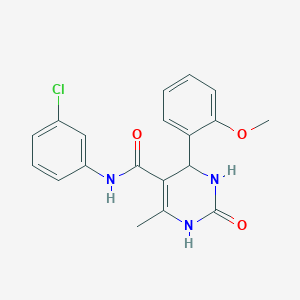

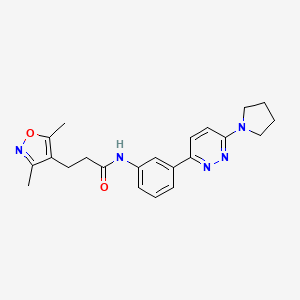

![molecular formula C13H14ClNO3S B2937374 ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate CAS No. 303987-52-2](/img/structure/B2937374.png)

ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Properties and Effects on Vascular Systems

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate, found in compounds like CRD-401 and diltiazem, exhibits significant pharmacological properties, particularly in vascular systems. Studies have demonstrated its potent vasodilator action, particularly on coronary and femoral arteries, with a noted stereospecificity for the d-cis-isomer (CRD-401), suggesting its effects are mediated by direct action on blood vessels (Nagao et al., 1972). Further research on diltiazem highlighted its ability to influence coronary circulation without significantly altering coronary blood flow resistance in hearts with experimental coronary sclerosis, indicating a nuanced interaction with vascular systems (Saito et al., 1977).

Structural and Synthetic Studies

The structural elucidation and synthetic pathways involving this compound derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry. Rafalko et al. (1993) detailed the crystal structure of a substituted derivative, offering a foundational understanding of its chemical behavior and potential for further derivative synthesis (Rafalko, Fryer, & Kudzma, 1993). Additionally, synthesis routes have evolved to explore the broader utility of these compounds in creating novel therapeutic agents, as demonstrated by Abe et al. (1990), who developed methodologies leading to new structural variants with potential pharmacological applications (Abe, Ishikawa, Hayashi, & Miura, 1990).

Chemoinformatics and Molecular Docking Studies

The role of this compound derivatives extends into chemoinformatics, where receptor 1, a benzothiazole-based receptor, demonstrated selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media. This highlights its potential in environmental monitoring and toxicity studies. The fluorescent emission of receptor 1 was significantly quenched by these ions, indicating a strong binding affinity and specificity. This work is complemented by molecular docking studies to further understand the interaction mechanisms at a molecular level (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

Mécanisme D'action

Target of Action

Similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, indicating that they can have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-(7-chloro-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-2-18-13(17)8-15-10-7-9(14)3-4-11(10)19-6-5-12(15)16/h3-4,7H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRLVJNXJRMUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCSC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

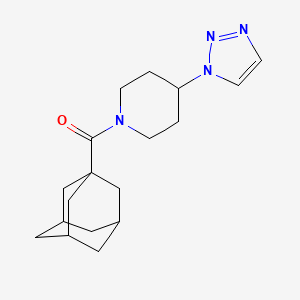

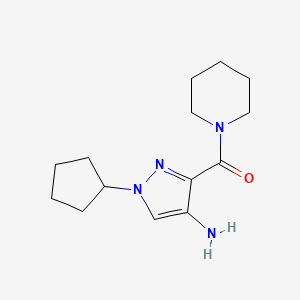

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

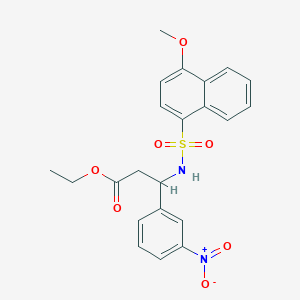

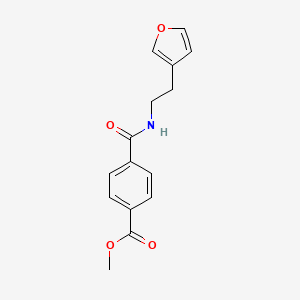

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)

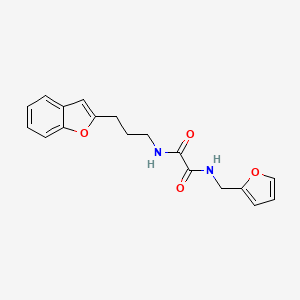

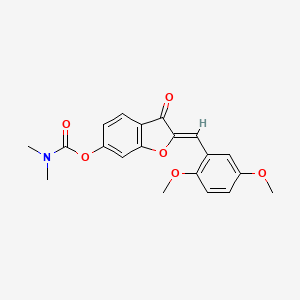

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)